molecular formula C12H19ClFN5 B12226269 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12226269
M. Wt: 287.76 g/mol
InChI Key: MLUCWADMQDTZFL-UHFFFAOYSA-N
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Description

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluoro group: Fluorination can be carried out using reagents such as Selectfluor.

    Alkylation: The ethyl groups can be introduced via alkylation reactions using ethyl halides.

    Coupling of the pyrazole rings: The two pyrazole rings can be coupled using a suitable linker, such as a methylene bridge, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding pyrazole amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions. The pyrazole rings can interact with aromatic residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-3-17-6-5-11(16-17)9-14-7-10-8-15-18(4-2)12(10)13;/h5-6,8,14H,3-4,7,9H2,1-2H3;1H

InChI Key

MLUCWADMQDTZFL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=C(N(N=C2)CC)F.Cl

Origin of Product

United States

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